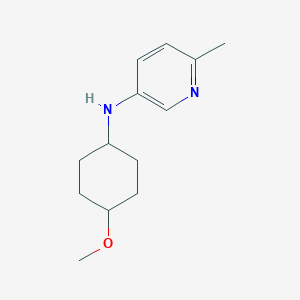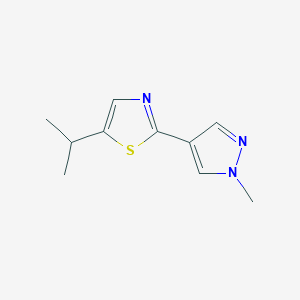![molecular formula C11H13ClN2O3 B6631555 3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CPMA, and it has been synthesized using different methods. In
Wirkmechanismus
CPMA acts as a competitive inhibitor of DPP-4, which is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in the regulation of glucose metabolism by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, CPMA increases the levels of incretin hormones, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
CPMA has been shown to improve glucose metabolism in animal models of type 2 diabetes. CPMA treatment leads to increased insulin secretion and decreased blood glucose levels. CPMA has also been shown to have anti-inflammatory and anti-cancer properties. CPMA treatment leads to decreased inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CPMA is a potent inhibitor of DPP-4, making it a valuable tool for studying the role of DPP-4 in glucose metabolism and other physiological processes. CPMA is also relatively stable and easy to handle, making it suitable for use in lab experiments. However, CPMA has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
CPMA has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for type 2 diabetes and other diseases. Future studies should focus on optimizing the synthesis of CPMA and investigating its safety and efficacy in humans. CPMA could also be used as a tool for studying the role of DPP-4 in other physiological processes, such as immune function and inflammation. Additionally, CPMA could be modified to improve its solubility and reduce its potential toxicity, making it a more attractive candidate for drug development.
Synthesemethoden
CPMA can be synthesized using various methods, including the reaction of 5-chloropyridine-2-carboxylic acid with 2-amino-3-methylbutanoic acid. Another method involves the reaction of 5-chloropyridine-2-carboxylic acid with N-(tert-butoxycarbonyl)-2-amino-3-methylbutanoic acid, followed by deprotection of the tert-butoxycarbonyl group. The synthesis of CPMA is a multi-step process that requires careful handling and purification to obtain a high yield of the compound.
Wissenschaftliche Forschungsanwendungen
CPMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. CPMA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. Therefore, CPMA has been investigated as a potential treatment for type 2 diabetes. CPMA has also been studied for its anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
3-[(5-chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-6(11(16)17)7(2)14-10(15)9-4-3-8(12)5-13-9/h3-7H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQNJDWCHBBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=NC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)



![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)
![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
